molecular formula C13H14N4OS B3332769 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide CAS No. 919486-26-3

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide

Cat. No.: B3332769
CAS No.: 919486-26-3
M. Wt: 274.34 g/mol
InChI Key: VSBFOIMMOGPYFN-UHFFFAOYSA-N
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Description

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrimidine-5-carboxamide class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. This compound features a benzylamino group at the 4-position and a methylthio group at the 2-position of the pyrimidine ring, a structure that is often explored for its potential to interact with various enzymatic targets. While specific biological data for this exact compound is limited in the public domain, its core structure is a key scaffold in pharmaceutical research. Pyrimidine-5-carboxamide derivatives have been identified as potent and selective inhibitors of various enzymes, including Janus Kinases (JAKs) and phosphodiesterase 5 (PDE5) . For instance, structurally similar compounds have been developed as JAK inhibitors for the potential treatment of inflammatory and autoimmune disorders such as rheumatoid arthritis, psoriasis, and allergic diseases . Other close analogues have been reported as highly selective PDE5 inhibitors . Furthermore, pyrimidine derivatives are extensively investigated for their antimicrobial and anticancer properties, as well as for their activity against protozoal infections like leishmaniasis by targeting enzymes such as dihydrofolate reductase (DHFR) . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules and for probing biochemical pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-19-13-16-8-10(11(14)18)12(17-13)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBFOIMMOGPYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728810
Record name 4-(Benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919486-26-3
Record name 4-(Benzylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzylamino and methylthio groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have identified pyrimidine derivatives, including 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide, as potential inhibitors against various viral infections. Compounds in this class have demonstrated effectiveness against filoviruses such as Ebola and Marburg. Research has shown that certain structural modifications can enhance their potency as antiviral agents.

  • Mechanism of Action : The mechanism typically involves the inhibition of viral entry into host cells, disrupting the viral lifecycle and preventing infection progression. For example, structural optimization of related compounds has led to significant improvements in their efficacy against these viruses .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Pyrimidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines.

  • Case Studies : In vitro studies have shown that certain pyrimidine analogs can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways essential for tumor growth and survival. For instance, compounds derived from the 4-(benzylamino) scaffold have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) signaling .

Enzyme Inhibition

Another significant application of this compound lies in its role as an enzyme inhibitor.

  • Target Enzymes : This compound has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR is a well-established strategy for developing antitumor and antimicrobial agents .

Synthesis and Structural Diversity

The synthesis of this compound can be achieved through various methods that allow for structural diversity, which is crucial for optimizing biological activity.

  • Synthetic Routes : The compound can be synthesized via multi-step procedures involving the formation of key intermediates that can be further modified to enhance biological activity. For instance, modifications in the benzyl or methylthio groups can lead to significant changes in potency and selectivity against specific targets .

Summary Table of Applications

Application TypeMechanismKey Findings
AntiviralInhibits viral entryEffective against Ebola and Marburg viruses with structural optimization enhancing potency .
AnticancerInduces apoptosisDemonstrated cytotoxicity in various cancer cell lines; potential EGFR inhibitors .
Enzyme InhibitionDHFR inhibitionCritical for DNA synthesis; effective inhibitors developed from pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxamide with analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
This compound 4-benzylamino, 2-methylthio, 5-carboxamide C₁₃H₁₄N₄OS 282.34 Not reported Flexible benzyl group; methylthio enhances lipophilicity
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide (CAS 863029-00-9) 4-methylamino, 2-methylthio, 5-carboxamide C₇H₁₀N₄OS 198.25 Not reported Smaller alkyl chain (methyl) reduces steric bulk; lower molar mass
4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide (CAS 643086-98-0) 4-benzylamino, 2-methylsulfonyl (-SO₂Me), 5-carboxamide C₁₃H₁₄N₄O₃S 306.34 Not reported Sulfonyl group increases polarity and oxidative stability
Compound 2t (AS1517499) (CAS 919486-40-1) 4-benzylamino, 2-[(3-chloro-4-hydroxyphenethyl)amino], 5-carboxamide C₂₀H₂₀ClN₅O₂ 397.86 Not reported Chloro-hydroxyphenethyl group enhances STAT6 inhibition (IC₅₀ = 21 nM)
2-(Benzylthio)-4-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4k) 4-(3,4-dimethoxyphenyl), 2-benzylthio, 5-cyano C₂₀H₁₇N₃O₃S 379.43 217–219 Electron-rich aryl groups; cyano substituent alters electronic properties
Key Observations:
  • Bioactivity: Compound 2t (AS1517499) demonstrates that replacing the methylthio group with a chloro-hydroxyphenethylamino substituent significantly enhances STAT6 inhibitory activity (IC₅₀ = 21 nM).
  • Aryl Group Influence : Derivatives with electron-donating substituents (e.g., 3,4-dimethoxyphenyl in 4k) exhibit higher melting points (217–219°C), likely due to improved crystallinity.

Functional Group Comparisons

a) Methylthio (-SMe) vs. Sulfonyl (-SO₂Me) Groups
  • Methylthio : Enhances lipophilicity and may participate in hydrophobic interactions in biological targets. However, it is prone to oxidation, forming sulfoxides or sulfones.
  • Sulfonyl : Increases polarity and metabolic stability but may reduce membrane permeability. The sulfonyl analog (CAS 643086-98-0) has a higher molecular weight (306.34 vs. 282.34).
b) Benzylamino vs. Alkylamino Substituents

Biological Activity

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

  • Chemical Formula : C13_{13}H14_{14}N4_{4}OS
  • Molecular Weight : 270.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:

  • Inhibition of Protein Kinases : It has been reported to inhibit key protein kinases such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and survival .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

Anticancer Properties

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values ranged from 10 µM to 25 µM, indicating moderate potency .
Cell LineIC50_{50} (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)12

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Tyrosinase Inhibition : Preliminary studies have indicated that it may inhibit tyrosinase activity, which is relevant for conditions like hyperpigmentation. The IC50_{50} for tyrosinase inhibition was reported to be around 27.5 µM, comparable to standard inhibitors like kojic acid .

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, supporting its potential for further development as an anticancer therapeutic .
  • Enzyme Interaction Study : Another investigation focused on the interaction of this compound with tyrosinase. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding affinity and mechanism of action, revealing that specific structural modifications could enhance inhibitory activity against tyrosinase .

Q & A

Q. Q1. What are the standard methods for synthesizing 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide, and how is its purity validated?

The synthesis typically involves condensation reactions between pyrimidine precursors and benzylamine derivatives. For example, similar pyrimidine analogs are synthesized via nucleophilic substitution or cyclization reactions using reagents like thiourea or benzyl halides . Purity is validated using:

  • Melting Point Analysis : Sharp melting ranges (e.g., 189–190°C for analog 4i) confirm crystalline purity .
  • Spectroscopic Techniques :
    • IR Spectroscopy : Detects functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
    • ¹H NMR : Signals for benzyl protons (~7.3 ppm, aromatic), methylthio groups (~2.5 ppm), and carboxamide NH (~10 ppm) confirm structure .
  • HRMS : Matches calculated and observed m/z values (e.g., <0.5 ppm error) to verify molecular formula .

Q. Q2. What safety protocols are critical for handling this compound in laboratory settings?

Key safety measures include:

  • Storage : Store in airtight containers at 2–8°C, away from heat/ignition sources (P210) .
  • PPE : Use gloves, lab coats, and eye protection to avoid dermal/ocular exposure (P201, P202) .
  • Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., unexpected NMR shifts or HRMS deviations) require:

  • Sample Reanalysis : Confirm purity via HPLC or TLC to rule out impurities .
  • Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected signals (e.g., verifying carboxamide integrity) .

Q. Q4. What strategies optimize the synthetic yield of this compound for large-scale research applications?

Yield optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for pyrimidine cyclization .
  • Catalyst Selection : Base catalysts (e.g., K₂CO₃) improve benzylamine coupling efficiency .
  • Temperature Control : Maintain 60–80°C to balance reaction kinetics and byproduct formation .

Q. Q5. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR strategies include:

  • Substituent Variation : Modify the benzylamino or methylthio groups to alter electron density and steric effects. For example, replacing methylthio with ethylthio increased antibacterial activity in analog 2d .
  • Bioisosteric Replacement : Substitute the carboxamide with a sulfonamide to improve metabolic stability .
  • In Silico Modeling : Use molecular docking to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. Q6. What experimental designs are recommended for evaluating the compound’s antibacterial activity?

  • In Vitro Assays :
    • MIC Determination : Test against Gram-negative (Pseudomonas aeruginosa) and Gram-positive strains using broth microdilution (CLSI guidelines) .
    • Time-Kill Studies : Monitor bactericidal effects over 24 hours to assess concentration-dependent activity .
  • Control Compounds : Compare with known antibiotics (e.g., ciprofloxacin) and vehicle controls .
  • Mechanistic Probes : Use fluorescent dyes (e.g., propidium iodide) to evaluate membrane disruption .

Q. Q7. How should researchers address inconsistencies in biological activity data across studies?

  • Standardize Assay Conditions : Ensure consistent inoculum size, media pH, and incubation temperature .
  • Validate Compound Stability : Perform LC-MS to confirm no degradation during assays .
  • Cross-Lab Collaboration : Replicate studies in independent labs to rule out protocol-specific artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide
Reactant of Route 2
4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide

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